molecular formula C14H13BrN2O B5414389 N-(5-bromo-2-pyridinyl)-2-(3-methylphenyl)acetamide

N-(5-bromo-2-pyridinyl)-2-(3-methylphenyl)acetamide

Cat. No. B5414389
M. Wt: 305.17 g/mol
InChI Key: PSKSWJJPRPSLSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-pyridinyl)-2-(3-methylphenyl)acetamide, also known as BPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-pyridinyl)-2-(3-methylphenyl)acetamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the replication of certain viruses, such as influenza A virus.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. For example, this compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to modulate the immune system by regulating the production and activity of immune cells.

Advantages and Limitations for Lab Experiments

N-(5-bromo-2-pyridinyl)-2-(3-methylphenyl)acetamide has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, this compound also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-(5-bromo-2-pyridinyl)-2-(3-methylphenyl)acetamide. One area of interest is the development of this compound-based materials, such as polymers and liquid crystals, for use in various applications. Another area of interest is the investigation of this compound's potential as a pesticide for use in agriculture. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicinal chemistry.

Synthesis Methods

N-(5-bromo-2-pyridinyl)-2-(3-methylphenyl)acetamide can be synthesized through a multi-step process involving the reaction of 5-bromo-2-pyridinecarboxylic acid with 3-methylacetophenone in the presence of a base and a catalyst. The resulting product is then purified through recrystallization to obtain this compound in its pure form.

Scientific Research Applications

N-(5-bromo-2-pyridinyl)-2-(3-methylphenyl)acetamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. In material science, this compound has been used as a precursor for the synthesis of various organic compounds, such as liquid crystals and polymers. In agriculture, this compound has been investigated for its potential use as a pesticide.

properties

IUPAC Name

N-(5-bromopyridin-2-yl)-2-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O/c1-10-3-2-4-11(7-10)8-14(18)17-13-6-5-12(15)9-16-13/h2-7,9H,8H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKSWJJPRPSLSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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